
(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring with a diphosphate group. Compounds of this nature are often involved in biochemical processes and can have significant applications in medicine and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the protection and deprotection of functional groups, selective reactions to form the desired bonds, and purification processes. The specific synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptomethyl group.
Reduction: Reduction reactions could target the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group could yield a sulfoxide or sulfone.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with purine bases are often studied for their roles in cellular processes, such as DNA and RNA synthesis.
Medicine
Medically, such compounds could be investigated for their potential as antiviral or anticancer agents, given the importance of purine analogs in these fields.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The purine base could mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or other biochemical pathways.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uniqueness
The uniqueness of the compound lies in its specific structure, which combines a purine base with a tetrahydrofuran ring and a diphosphate group
特性
分子式 |
C10H15N5O10P2S |
|---|---|
分子量 |
459.27 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(3(1-28)23-9)24-27(21,22)25-26(18,19)20/h2-3,5-6,9,16,28H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
ZNRHZZUZTIGCHR-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)

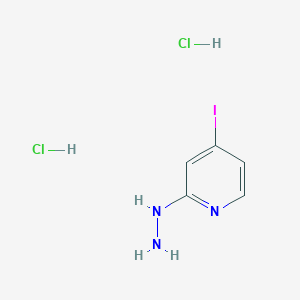

![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)

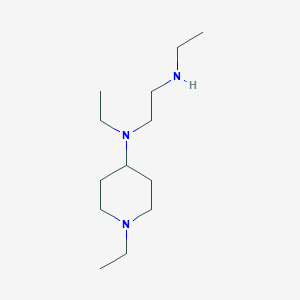
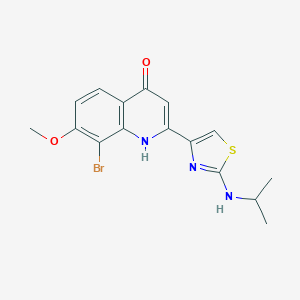
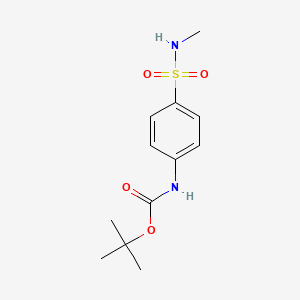
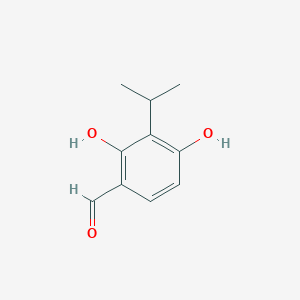
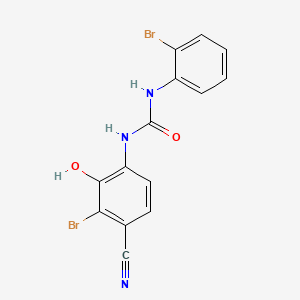
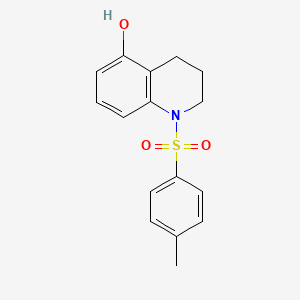
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
